2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid
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Overview
Description
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid is a synthetic organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl-protected amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the tert-butoxycarbonyl-protected amino group: This step involves the protection of the amino group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine.
Attachment of the acetic acid moiety: This can be done through alkylation reactions where the pyrazole ring is reacted with haloacetic acids or their derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient and scalable reactions .
Chemical Reactions Analysis
Types of Reactions
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents can be used.
Reduction: Hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or acyl halides in the presence of a base can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield amines or alcohols .
Scientific Research Applications
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the active amino group, which can then interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazol-1-yl]acetic acid: Similar structure but lacks the dimethyl substitution on the pyrazole ring.
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
Uniqueness
The unique combination of the tert-butoxycarbonyl-protected amino group, the dimethyl-substituted pyrazole ring, and the acetic acid moiety makes 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid a versatile compound in organic synthesis and medicinal chemistry. Its structure allows for various chemical modifications and interactions with biological targets, making it a valuable tool in research and development .
Properties
Molecular Formula |
C13H21N3O4 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-[3,5-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C13H21N3O4/c1-8-10(6-14-12(19)20-13(3,4)5)9(2)16(15-8)7-11(17)18/h6-7H2,1-5H3,(H,14,19)(H,17,18) |
InChI Key |
WDGSFUCZXYFJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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